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Introduction
Capmatinib (INC280) is a potent and selective inhibitor of the MET receptor tyrosine kinase,

approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping

mutations. A thorough understanding of its metabolic fate is critical for predicting its

pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical

guide provides an in-depth overview of the in vitro metabolism of Capmatinib, with a specific

focus on the formation of its metabolites, including the identified metabolite M18. While

extensive data is available for the major metabolic pathways, it is important to note that

detailed information on the formation of all minor metabolites, including M18, is limited in

publicly available literature.

Core Metabolism Pathways
In vitro studies have established that Capmatinib is extensively metabolized, primarily by two

key enzyme systems: Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1][2][3]

The metabolic reactions are diverse and include lactam formation, hydroxylation, N-

dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and

glucuronidation.[1]

The most abundant metabolite identified in in vitro and in vivo systems is M16, which is formed

via lactam formation.[1] This reaction is predominantly catalyzed by cytosolic aldehyde oxidase.
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[1] CYP3A4 is the major enzyme subfamily responsible for the hepatic microsomal oxidative

metabolism of Capmatinib.[1]

The M18 Metabolite
The metabolite designated as M18 has been identified as 2-fluoro-4-(7-(quinolin-6-

ylmethyl)imidazo[1,2-b][1][2][4]triazin-2-yl)benzamide. While its existence is confirmed, detailed

information regarding its specific in vitro formation pathway, the precise enzymes involved, and

quantitative formation rates are not extensively detailed in the available scientific literature. It is

positioned as one of the metabolites of Capmatinib, and its pharmacological activity has been

assessed.

Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro metabolism of

Capmatinib and the activity of its metabolites.

Table 1: In Vitro Metabolic Stability of Capmatinib in Human Liver Microsomes (HLMs)

Parameter Value Reference

In Vitro Half-life (t½) 13.11 min [5]

Intrinsic Clearance (Clint) 61.85 mL/min/kg [5]

Table 2: In Vitro Inhibitory Activity of Capmatinib and its Metabolites against MET

Phosphorylation

Compound IC50 (nmol/L)

Capmatinib 0.6

M8 >10000

M16 210

M18 1300
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Data adapted from publicly available regulatory documents.

Experimental Protocols
The following section details a generalized methodology for assessing the in vitro metabolism

of a compound like Capmatinib, based on standard practices in the field.

Objective:
To identify the metabolic pathways and determine the metabolic stability of Capmatinib in vitro.

Materials:
Capmatinib

Human Liver Microsomes (HLMs)

Human Liver Cytosol

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Aldehyde oxidase specific cofactors (if necessary)

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

Acetonitrile (ACN) or other suitable organic solvent for quenching

Control compounds (e.g., known substrates for CYP3A4 and aldehyde oxidase)

LC-MS/MS system for analysis

Methodology for Microsomal Stability Assay:
Incubation Preparation:

Prepare a stock solution of Capmatinib in a suitable solvent (e.g., DMSO).
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In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLMs

(e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.

Pre-warm the incubation mixtures at 37°C for a few minutes.

Initiation of Reaction:

Add Capmatinib to the pre-warmed incubation mixtures to initiate the metabolic reaction.

The final concentration of the drug should be low enough (typically around 1 µM) to be in

the linear range of enzyme kinetics.

Incubate the reactions at 37°C in a shaking water bath.

Time Point Sampling and Quenching:

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation

mixture.

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to

precipitate the proteins and stop the enzymatic activity.

Sample Processing:

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

Transfer the supernatant to new tubes or a 96-well plate for analysis.

LC-MS/MS Analysis:

Analyze the samples using a validated LC-MS/MS method to quantify the remaining

concentration of Capmatinib at each time point.

Methodology for Metabolite Identification:
Incubation:

Perform larger scale incubations of Capmatinib with HLMs and human liver cytosol

separately for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of
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metabolites.

For cytosolic incubations, ensure the presence of appropriate cofactors for enzymes like

aldehyde oxidase.

Sample Analysis:

Analyze the supernatant from the quenched and centrifuged incubation mixtures by high-

resolution LC-MS/MS.

Use data-dependent scanning modes (e.g., full scan followed by product ion scans of the

most abundant ions) to acquire fragmentation data for potential metabolites.

Metabolite Characterization:

Identify potential metabolites by searching for expected mass shifts from the parent drug

corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for

N-demethylation).

Elucidate the structure of the metabolites by interpreting their fragmentation patterns.

Visualizations
Experimental Workflow for In Vitro Metabolism Studies
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Caption: Experimental workflow for in vitro metabolism studies of Capmatinib.
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Caption: Known metabolic pathways of Capmatinib.

Conclusion
The in vitro metabolism of Capmatinib is a complex process involving multiple enzymes and

resulting in a variety of metabolites. The primary pathways are well-characterized, with

aldehyde oxidase-mediated formation of the major metabolite M16 and CYP3A4-driven

oxidative metabolism. The metabolite M18 is a known entity, though the specifics of its in vitro

formation are less well-documented in publicly accessible sources. The provided experimental

framework offers a robust starting point for further investigation into the biotransformation of

Capmatinib and other xenobiotics. A comprehensive understanding of these metabolic

pathways is essential for the continued safe and effective clinical use of this targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32665418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9291822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9291822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12337076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12337076/
https://tlcr.amegroups.org/article/view/103369/html
https://tlcr.amegroups.org/article/view/103369/html
https://www.mdpi.com/2297-8739/10/6/353
https://www.benchchem.com/product/b15193805#in-vitro-metabolism-of-capmatinib-to-m18
https://www.benchchem.com/product/b15193805#in-vitro-metabolism-of-capmatinib-to-m18
https://www.benchchem.com/product/b15193805#in-vitro-metabolism-of-capmatinib-to-m18
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15193805?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

